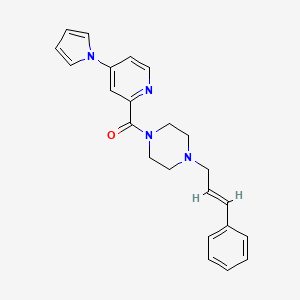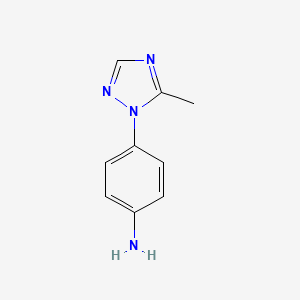![molecular formula C18H17N5O3S B2543080 N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874466-65-6](/img/structure/B2543080.png)
N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide belongs to a class of compounds with notable significance in medicinal chemistry, particularly in the context of designing inhibitors targeting specific biological pathways. Compounds with similar structural attributes have been synthesized and evaluated for their potential as glutaminase inhibitors, highlighting their relevance in probing therapeutic strategies against cancer. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing a somewhat related structural framework, have demonstrated potency in inhibiting kidney-type glutaminase (GLS), attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Enzyme Inhibition Studies
Another aspect of scientific research application is the exploration of enzyme inhibition properties. Compounds structurally related to this compound have been synthesized and found to exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential in treating diseases where these enzymes play a crucial role (Rehman et al., 2013).
Anticancer Activity
The synthesis of novel compounds and their evaluation for anticancer activity represent another critical area of scientific research application. Compounds with similar scaffolds have been explored for their potential in treating cancer through various mechanisms, including the inhibition of specific pathways or interactions with cellular targets that are crucial for cancer cell survival and proliferation. For example, the pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, indicating the versatility of this structural class in contributing to the development of new anticancer agents (Yushyn et al., 2022).
Microtubule Inhibition and Antitumor Activity
Exploring the effects of compounds on microtubule assembly and their consequent antitumor activity constitutes an essential research direction. A novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), has shown to depolymerize microtubules, inducing apoptosis in cancer cells. This action mirrors the potential mechanism through which this compound could exert antitumor effects, underscoring the importance of such compounds in cancer research (Wu et al., 2009).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12(24)13-4-3-5-14(10-13)19-17(25)11-27-18-20-21-22-23(18)15-6-8-16(26-2)9-7-15/h3-10H,11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACABNUJGCZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2542999.png)
![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2543009.png)
![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)
![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)